molecular formula C7H6NNaO5S B12658364 Sodium hydrogen 4-sulphonatoanthranilate CAS No. 83763-37-5

Sodium hydrogen 4-sulphonatoanthranilate

Cat. No.: B12658364
CAS No.: 83763-37-5
M. Wt: 239.18 g/mol
InChI Key: CFFDZTADOHGTBA-UHFFFAOYSA-M
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Description

. It is a sodium salt derivative of benzoic acid, specifically 2-amino-4-sulfo-benzoic acid. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium hydrogen 4-sulphonatoanthranilate typically involves the sulfonation of anthranilic acid (2-aminobenzoic acid) followed by neutralization with sodium hydroxide. The reaction conditions often include the use of concentrated sulfuric acid as the sulfonating agent and controlled temperatures to ensure the desired substitution on the aromatic ring.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful addition of sulfuric acid to anthranilic acid, followed by neutralization and crystallization to obtain the pure sodium salt.

Chemical Reactions Analysis

Types of Reactions

Sodium hydrogen 4-sulphonatoanthranilate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonic acid group can be reduced to a sulfonamide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions for electrophilic substitution typically involve the use of concentrated acids or halogens in the presence of catalysts.

Major Products

The major products formed from these reactions include nitro derivatives, sulfonamides, and various substituted aromatic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Sodium hydrogen 4-sulphonatoanthranilate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound is used in biochemical assays and as a staining agent.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which sodium hydrogen 4-sulphonatoanthranilate exerts its effects involves its interaction with specific molecular targets. The sulfonic acid group allows it to form strong ionic bonds with positively charged sites on proteins and enzymes, altering their activity. The amino group can participate in hydrogen bonding, further influencing molecular interactions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-sulfonatobenzoate
  • Sodium 2-sulfonatobenzoate
  • Sodium 3-sulfonatobenzoate

Uniqueness

Sodium hydrogen 4-sulphonatoanthranilate is unique due to the presence of both an amino group and a sulfonic acid group on the aromatic ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that lack one of these functional groups.

Properties

CAS No.

83763-37-5

Molecular Formula

C7H6NNaO5S

Molecular Weight

239.18 g/mol

IUPAC Name

sodium;3-amino-4-carboxybenzenesulfonate

InChI

InChI=1S/C7H7NO5S.Na/c8-6-3-4(14(11,12)13)1-2-5(6)7(9)10;/h1-3H,8H2,(H,9,10)(H,11,12,13);/q;+1/p-1

InChI Key

CFFDZTADOHGTBA-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])N)C(=O)O.[Na+]

Origin of Product

United States

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